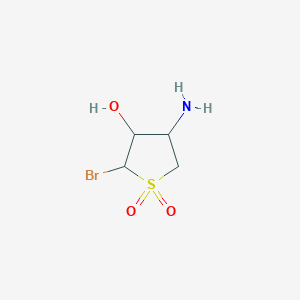

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

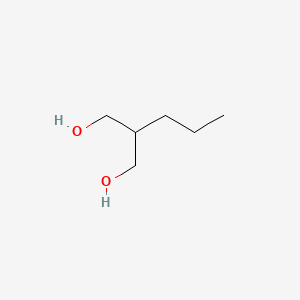

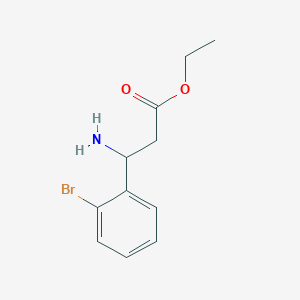

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Chemical Reactivity and Structural Analysis : This compound and its derivatives have been studied for their reactivity in various chemical environments. For instance, Dent and Gainsford (1989) examined the reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis, providing insights into the structural properties of derivatives like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide (Dent & Gainsford, 1989).

Formation of Isomers : Research by Bezmenova, Dul’nev, and Rybakova (1980) studied the conditions for forming cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Bezmenova, Dul’nev, & Rybakova, 1980).

Gas Phase and Crystal Structure Analysis : Blake et al. (1995) focused on the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, analyzing it in both the gas phase and crystalline phase. This study provided comprehensive data on the molecular geometry of this compound (Blake et al., 1995).

Exploration of Electrophilic Reactions : Dyachenko, Dobrydnev, and Volovenko (2018) explored the chemical properties of 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide towards various electrophiles, highlighting its reactivity and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).

Environmental Applications : Chen, Zhang, Yang, and Wang (2016) studied the functionalization of 4-aminothiophenol with graphene oxide for dye and copper removal, demonstrating environmental applications of derivatives of this compound (Chen, Zhang, Yang, & Wang, 2016).

Green Chemistry and Catalysis : Research by Taherimehr et al. (2013) on iron(III) amino triphenolate complexes in the context of green chemistry highlighted the potential of using derivatives of 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide in catalysis and CO2 conversion (Taherimehr et al., 2013).

Pharmaceutical and Biomedical Research : Daniels and Gates (1996) investigated the DNA cleavage activity of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a structurally related compound, in the context of antitumor agents, showcasing the relevance of such compounds in biomedical research (Daniels & Gates, 1996).

Propriétés

IUPAC Name |

4-amino-2-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSLADHZKQCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1(=O)=O)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407434 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

146578-03-2 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.